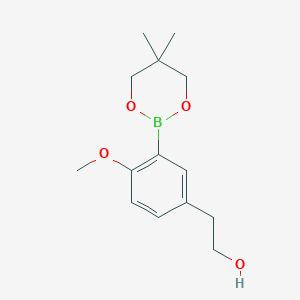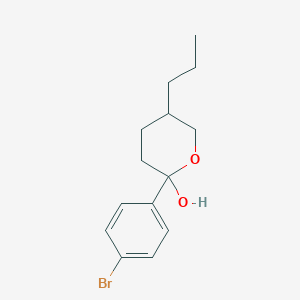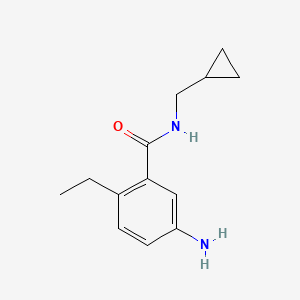
5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide is a compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry due to their ability to interact with various biological targets
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylbenzoic acid and cyclopropylmethylamine.
Amidation Reaction: The 2-ethylbenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with cyclopropylmethylamine to form the desired benzamide.
Amination: The final step involves the introduction of the amino group at the 5-position of the benzamide ring. This can be achieved through various methods, including nitration followed by reduction or direct amination using suitable reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The amino group at the 5-position can participate in substitution reactions with electrophiles, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamides with various functional groups.
科学的研究の応用
5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.
類似化合物との比較
Similar Compounds
- 5-amino-N-(methyl)-2-ethylbenzamide
- 5-amino-N-(ethyl)-2-ethylbenzamide
- 5-amino-N-(propyl)-2-ethylbenzamide
Comparison
Compared to its similar compounds, 5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide is unique due to the presence of the cyclopropylmethyl group. This group can impart different steric and electronic properties, influencing the compound’s reactivity and interaction with biological targets. The cyclopropylmethyl group can also enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.
特性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide |
InChI |
InChI=1S/C13H18N2O/c1-2-10-5-6-11(14)7-12(10)13(16)15-8-9-3-4-9/h5-7,9H,2-4,8,14H2,1H3,(H,15,16) |
InChIキー |
VQQZQZHRYOAAAO-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)N)C(=O)NCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


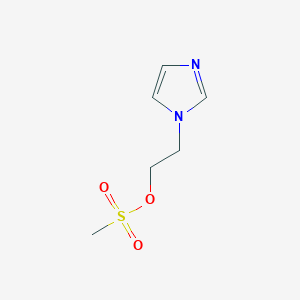
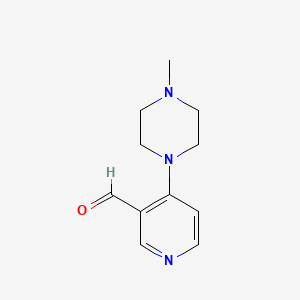
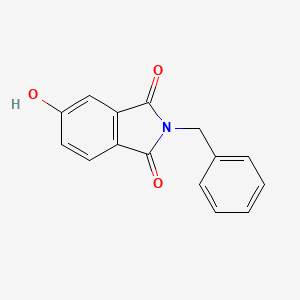
![[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid](/img/structure/B13876111.png)
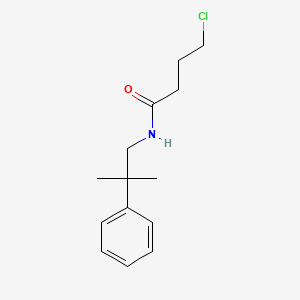
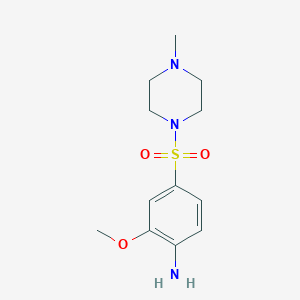


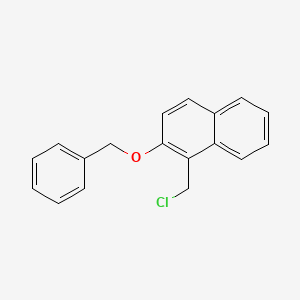
![2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid](/img/structure/B13876150.png)
![2-[4-(Dibenzylamino)phenyl]acetic acid](/img/structure/B13876154.png)
